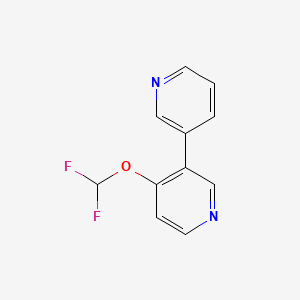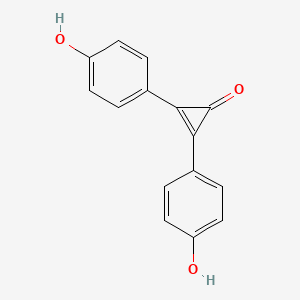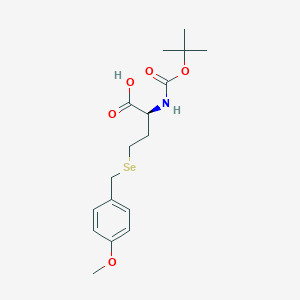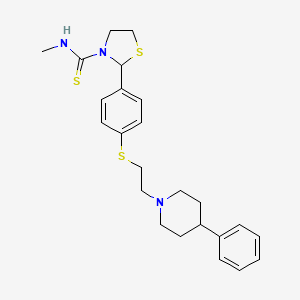
N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide is a complex organic compound that features a thiazolidine ring, a phenylpiperidine moiety, and a carbothioamide group. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in various fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide typically involves multiple steps, starting with the preparation of the phenylpiperidine moiety. This can be achieved through the reaction of piperidine with a phenyl halide under basic conditions. The resulting phenylpiperidine is then reacted with an ethylthio compound to introduce the ethylthio group.
The thiazolidine ring is formed through the reaction of a thioamide with a suitable aldehyde or ketone under acidic or basic conditions. The final step involves the coupling of the thiazolidine ring with the phenylpiperidine moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener synthesis methods to reduce environmental impact.
化学反応の分析
Types of Reactions
N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiazolidine ring can be reduced to a thiazolidine-2-thione using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine-2-thione
Substitution: Nitro derivatives, halogenated derivatives
科学的研究の応用
N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
作用機序
The mechanism of action of N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide is not fully understood, but it is believed to interact with various molecular targets in the body. The phenylpiperidine moiety suggests potential activity at opioid receptors, while the thiazolidine ring may interact with enzymes or other proteins. The compound may exert its effects through modulation of neurotransmitter systems or inhibition of specific enzymes.
類似化合物との比較
Similar Compounds
4-Phenylpiperidine: A base structure for various opioids, such as pethidine and ketobemidone.
Phenylpiperidines: A class of compounds with a phenyl moiety attached to piperidine, known for their pharmacological effects.
Uniqueness
N-Methyl-2-(4-((2-(4-phenylpiperidin-1-yl)ethyl)thio)phenyl)thiazolidine-3-carbothioamide is unique due to the combination of its structural features, including the thiazolidine ring, phenylpiperidine moiety, and carbothioamide group. This combination of features is not commonly found in other compounds, making it a subject of interest for further research and potential therapeutic applications.
特性
分子式 |
C24H31N3S3 |
|---|---|
分子量 |
457.7 g/mol |
IUPAC名 |
N-methyl-2-[4-[2-(4-phenylpiperidin-1-yl)ethylsulfanyl]phenyl]-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C24H31N3S3/c1-25-24(28)27-16-18-30-23(27)21-7-9-22(10-8-21)29-17-15-26-13-11-20(12-14-26)19-5-3-2-4-6-19/h2-10,20,23H,11-18H2,1H3,(H,25,28) |
InChIキー |
PNGCVLOQMZXTRG-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)N1CCSC1C2=CC=C(C=C2)SCCN3CCC(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)

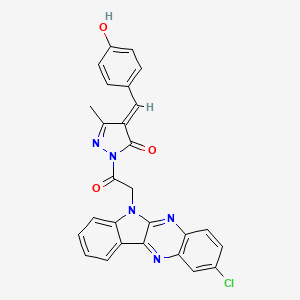

![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)
